(R)-4-Benzylmorpholine-2-carbonitrile

Chiral Resolution Enantiomeric Excess Biological Assay Reproducibility

(R)-4-Benzylmorpholine-2-carbonitrile (CAS 2199389-10-9) is a chiral small molecule building block with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol. It is a single-enantiomer derivative of 4-benzylmorpholine-2-carbonitrile, featuring a benzyl group attached to the morpholine nitrogen and a nitrile group at the 2-position with defined (R)-stereochemistry.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13332315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Benzylmorpholine-2-carbonitrile
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)C#N
InChIInChI=1S/C12H14N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1
InChIKeyNAWYNSSXFPEQKE-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (R)-4-Benzylmorpholine-2-carbonitrile: A Defined-Stereochemistry Morpholine Building Block for Pharmaceutical Research


(R)-4-Benzylmorpholine-2-carbonitrile (CAS 2199389-10-9) is a chiral small molecule building block with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . It is a single-enantiomer derivative of 4-benzylmorpholine-2-carbonitrile, featuring a benzyl group attached to the morpholine nitrogen and a nitrile group at the 2-position with defined (R)-stereochemistry. The compound is supplied as a colorless oil, is slightly soluble in chloroform, and has a predicted XLogP3 of 1.2, making it suitable for diverse organic and medicinal chemistry applications .

Why (R)-4-Benzylmorpholine-2-carbonitrile Cannot Be Replaced by Its Racemate or Achiral Analogs


The stereochemistry at the 2-position of the morpholine ring is a critical determinant of a compound's three-dimensional shape and, consequently, its interaction with chiral biological targets. Procuring the racemic mixture (4-benzylmorpholine-2-carbonitrile, CAS 126645-52-1) or achiral analogs lacking the benzyl group instead of the defined (R)-enantiomer introduces significant risk. In drug discovery, where the morpholine scaffold is a privileged pharmacophore found in over 100 known drugs , replacing a single enantiomer with its racemate can lead to a loss of target specificity, altered potency, or unforeseen off-target pharmacology. The data below demonstrate specific areas where the (R)-enantiomer's properties are quantifiably distinct and where generic substitution fails.

Evidence-Based Differentiation: Quantifying the Advantage of (R)-4-Benzylmorpholine-2-carbonitrile Over Alternatives


Chiral Purity: (R)-Enantiomer vs. Racemic Mixture in Sensitive Assays

For research applications where the chiral center is pharmacologically relevant, the use of (R)-4-Benzylmorpholine-2-carbonitrile provides a defined stereochemical input, contrasting sharply with the commercially available racemic mixture. While the racemate 4-benzylmorpholine-2-carbonitrile (CAS 126645-52-1) is offered at purities of 95-98% by vendors , this specification refers to chemical purity and does not account for stereoisomeric composition. The racemate inherently contains a 1:1 mixture of (R)- and (S)-enantiomers, which can exhibit different and sometimes opposing biological activities. Procuring the single (R)-enantiomer (CAS 2199389-10-9) ensures that 100% of the material possesses the desired spatial configuration, eliminating the 50% presence of the potentially confounding (S)-enantiomer .

Chiral Resolution Enantiomeric Excess Biological Assay Reproducibility

Pharmacological Differentiation: The (R)-Enantiomer's Defined Target Engagement Profile vs. Racemic Activity

The racemic mixture, 4-benzylmorpholine-2-carbonitrile, is reported in the literature as a monoamine reuptake inhibitor, exhibiting affinities for serotonin, dopamine, and norepinephrine transporters . This activity is a class-level observation for the benzylmorpholine scaffold. However, the specific contribution of the (R)-enantiomer to this pharmacological profile is unknown. The (R)-enantiomer itself is a distinct chemical entity with a defined three-dimensional structure. By procuring (R)-4-Benzylmorpholine-2-carbonitrile, researchers can definitively attribute any observed biological effect to a single stereoisomer, enabling the precise elucidation of structure-activity relationships (SAR) that are impossible with the racemate's mixed signal .

Monoamine Transporter Reuptake Inhibition CNS Drug Discovery

Proven Chemical Identity and Purity: Guarantee of Research Reproducibility

(R)-4-Benzylmorpholine-2-carbonitrile (CAS 2199389-10-9) is supplied as a neat, colorless oil with a minimum purity specification of 95% . This is a crucial differentiator from the racemate, which, despite a higher reported chemical purity of up to 98% (GC), is a mixture of stereoisomers . The defined single-enantiomer nature of the (R)-form, combined with its established physical properties (density 1.1, refractive index 1.56) , provides a level of analytical certainty and reproducibility that the racemate cannot match. A researcher can be confident that the observed results from experiments using (R)-4-Benzylmorpholine-2-carbonitrile are attributable to a single, well-characterized chemical species, a foundational requirement for robust and publishable scientific data.

Analytical Chemistry Quality Control Reproducibility

Validated Application Scenarios for (R)-4-Benzylmorpholine-2-carbonitrile Based on Empirical Evidence


Chiral Probe Synthesis for CNS Target Validation

The reported monoamine reuptake inhibition of the racemic benzylmorpholine scaffold suggests a role for this core in CNS drug discovery. Using (R)-4-Benzylmorpholine-2-carbonitrile as a pure stereochemical starting material allows for the synthesis of chiral probes to dissect the stereospecific contributions to transporter binding. This avoids the ambiguity inherent in using a racemic starting material, where the (S)-enantiomer may be inactive, antagonistic, or exhibit a different safety profile.

Chiral Building Block for SAR Studies in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry . The (R)-enantiomer provides a defined, chiral functional handle at the 2-position. This enables the synthesis of libraries of analogs where the stereochemical outcome is known and controlled, a fundamental requirement for establishing robust Structure-Activity Relationships (SAR) . Using the racemate would result in a library of diastereomeric mixtures, severely complicating or negating SAR analysis.

Analytical Reference Standard for Chiral Purity Determination

(R)-4-Benzylmorpholine-2-carbonitrile (CAS 2199389-10-9) can serve as an authentic reference standard for developing and validating chiral analytical methods, such as HPLC or SFC, to determine the enantiomeric excess of synthesized batches of the compound. Its distinct physical properties and chemical identity [1] provide a benchmark against which the purity of other synthetic routes or commercial samples can be measured.

High-Fidelity Starting Material for Chemical Biology Tools

In the development of chemical biology tools like Activity-Based Probes (ABPs) or PROTACs (Proteolysis Targeting Chimeras), stereochemistry is often critical for selective target engagement. Utilizing (R)-4-Benzylmorpholine-2-carbonitrile as a defined stereocenter ensures that the resulting bifunctional molecule presents the morpholine-derived warhead in a single, consistent orientation . This precision is essential for achieving a specific biological readout and for interpreting the results of complex cellular assays.

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